molecular formula C11H10F3NO B8009106 3-Isopropoxy-5-(trifluoromethyl)benzonitrile

3-Isopropoxy-5-(trifluoromethyl)benzonitrile

Cat. No.: B8009106
M. Wt: 229.20 g/mol
InChI Key: TWVRAZXRYVXGHA-UHFFFAOYSA-N
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Description

3-Isopropoxy-5-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an isopropoxy group, a trifluoromethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 3-Isopropoxy-5-(trifluoromethyl)benzonitrile may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents, solvents, and catalysts is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

    Substitution: The trifluoromethyl and isopropoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Isopropoxy-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropoxy-5-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropoxy-5-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-propan-2-yloxy-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-7(2)16-10-4-8(6-15)3-9(5-10)11(12,13)14/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVRAZXRYVXGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of propan-2-ol (102.96 g 1.76 moles) in DMF (3200 mL, 8 V) at 5° C. was added NaH (122 g, 5.08 moles). The mixture was stirred for 2 hours. To this mixture 3-fluoro-5-(trifluoromethyl)benzonitrile (400, 2.1 moles) was added dropwise. The temperature of the mass was increased to 25 to 30° C. and maintained at same temperature for 1 hour. Reaction was monitored by HPLC. After completion, the reaction mixture was quenched with ice cold water and extracted with ethyl acetate. The ethyl acetate layer was washed with brine, dried over sodium sulfate and then concentrated under vacuum to give 530 g (2.31 moles; 110%) of 3-isopropoxy-5-(trifluoromethyl)benzonitrile, which was taken as such to next step with no further purification. HPLC purity—96.5% by area (a/a).
Quantity
102.96 g
Type
reactant
Reaction Step One
Name
Quantity
3200 mL
Type
solvent
Reaction Step One
Name
Quantity
122 g
Type
reactant
Reaction Step Two
Quantity
2.1 mol
Type
reactant
Reaction Step Three

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